Dezocine is a synthetic opioid analgesic belonging to the benzomorphan class of opioids. [] It acts as a mixed agonist-antagonist, exhibiting partial agonist activity at the μ opioid receptor and antagonist activity at the κ opioid receptor. [, ] Dezocine plays a crucial role in scientific research, particularly in the fields of analgesia, pain management, and opioid dependence.
Future Directions
Developing Novel Drug Delivery Systems: Research into alternative drug delivery systems, such as intranasal administration, could enhance Dezocine's bioavailability and potentially improve its therapeutic efficacy while minimizing side effects. []
Optimizing its Use for Specific Patient Populations: Investigating the efficacy and safety of Dezocine in specific populations, such as the elderly or those with co-morbidities, could lead to more personalized and effective pain management strategies. [, ]
Related Compounds
Morphine
Relevance: Morphine is frequently compared to dezocine in the provided studies due to its widespread use as an analgesic and its activity at the μ-opioid receptor. Several studies investigated the interaction between dezocine and morphine when administered simultaneously, revealing that dezocine can antagonize morphine's analgesic effects in acute pain models. [, , , ] This antagonistic interaction suggests potential differences in their binding sites or downstream signaling pathways despite both interacting with the μ-opioid receptor. Furthermore, dezocine has shown promise in alleviating morphine dependence in rats, highlighting its potential as a safer alternative for pain management. []
Fentanyl
Relevance: Similar to sufentanil, fentanyl is often compared to dezocine in the context of postoperative pain management. The studies highlight that while fentanyl offers effective analgesia, it can also induce coughing, especially during anesthesia induction. Dezocine has been shown to effectively suppress fentanyl-induced coughing, potentially by modulating opioid receptor signaling pathways. [, ] This property makes dezocine a valuable adjunct to fentanyl, enhancing patient comfort and facilitating smoother anesthesia induction procedures.
Naloxone
Relevance: Naloxone is frequently employed in the studies to investigate the involvement of opioid receptors in dezocine's effects. Researchers observed that naloxone antagonized dezocine’s discriminative stimulus effects in pigeons, indicating that these effects are mediated through opioid receptors. [] Furthermore, naloxone effectively reversed the inhibitory effects of dezocine on the compound action potential of rat sciatic nerves, suggesting that dezocine's peripheral nerve effects are also mediated through opioid receptors. [] These findings confirm the role of opioid receptors in mediating some of dezocine's pharmacological actions.
Naltrindole
Relevance: Naltrindole was employed in the studies to further explore the potential interaction of dezocine with the δ-opioid receptor. Researchers found that naltrindole effectively reversed the partial substitution of the dezocine stimulus by the δ-opioid receptor agonists BW373U86 and SNC80. [] This suggests that while dezocine might exhibit some affinity for the δ-opioid receptor, its actions are not exclusively mediated through this receptor subtype. These findings contribute to a more comprehensive understanding of dezocine's complex pharmacological profile and its interaction with different opioid receptor subtypes.
β-funaltrexamine (bFNA)
Relevance: β-funaltrexamine was employed in the studies to further characterize the involvement of the μ-opioid receptor in the pharmacological effects of dezocine. Research demonstrated that β-funaltrexamine effectively antagonized the discriminative stimulus effects of dezocine, confirming the crucial role of the μ-opioid receptor in mediating these effects. [] Moreover, β-funaltrexamine was found to be more effective against the stimulus effects of dezocine and nalbuphine compared to morphine and fentanyl, suggesting potential differences in their binding sites or downstream signaling pathways at the μ-opioid receptor. [] These observations underscore the importance of the μ-opioid receptor in mediating dezocine's effects and provide insights into its unique pharmacological profile compared to other opioid analgesics.
(+)-Propoxyphene
Relevance: (+)-Propoxyphene was included in the studies to compare its discriminative stimulus effects with those of dezocine. Both drugs exhibited partial substitution for the dezocine stimulus in pigeons. [] This finding indicates that dezocine and (+)-propoxyphene might share some pharmacological similarities, possibly related to their interaction with the μ-opioid receptor.
(-)-N-allylnormetazocine
Relevance: Similar to (+)-propoxyphene, (-)-N-allylnormetazocine was included in the studies to compare its discriminative stimulus effects with those of dezocine. Like (+)-propoxyphene, it also demonstrated partial substitution for the dezocine stimulus in pigeons. [] This suggests potential overlapping pharmacological profiles between dezocine and (-)-N-allylnormetazocine, potentially linked to their shared interaction with the μ-opioid receptor.
Tramadol
Relevance: Tramadol was investigated in combination with dezocine for postoperative pain management. The results demonstrated that the combination of dezocine and tramadol provided effective pain relief, comparable to or exceeding the efficacy of either drug alone. [, ] Notably, the combination also showed a lower incidence of adverse effects compared to individual drug use, making it a potentially safer and more tolerable option for managing postoperative pain.
Dexamethasone
Relevance: Dexamethasone was combined with dezocine in a study evaluating its impact on postoperative recovery after radical mastectomy. The findings revealed that the combination of dexamethasone and dezocine effectively reduced postoperative pain, improved cellular immune function, and decreased the incidence of adverse reactions compared to dezocine alone. [] This suggests that incorporating dexamethasone with dezocine in postoperative pain management can provide a multifaceted therapeutic approach, addressing both pain and inflammation while potentially reducing the required dose of dezocine and minimizing its side effects.
Flurbiprofen Axetil
Relevance: Flurbiprofen axetil was evaluated in combination with dezocine for postoperative pain relief following thyroid surgery. The study indicated that the combined use of flurbiprofen axetil and dezocine resulted in better pain control and fewer complications compared to either drug used alone. [] This enhanced efficacy and improved tolerability highlight the potential benefits of combining drugs with different mechanisms of action to target both inflammatory and neuropathic pain pathways, ultimately optimizing postoperative pain management.
Source and Classification
Dezocine, also known by its developmental code WY-16,225, was discovered by the Wyeth Division of American Home Products. It was approved by the United States Food and Drug Administration in 1986 under the trade name Dalgan. Despite its initial popularity, its use in the United States was discontinued in 2011, although it remains widely used in China, where it accounts for a significant portion of the opioid analgesic market.
Synthesis Analysis
The synthesis of dezocine involves several key steps:
Initial Condensation: The synthesis begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride (NaH) or potassium tert-butoxide as a base. This reaction produces 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.
Cyclization: The resulting compound is then cyclized with sodium hydride to yield 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one.
Oxime Formation: This product is treated with hydroxylamine hydrochloride to form an oxime derivative.
Reduction: The oxime undergoes hydrogenation to produce an isomeric mixture of the desired product.
Final Steps: The final product is crystallized and cleaved with hydrobromic acid to yield dezocine as a hydrobromide salt.
Recent advancements have introduced continuous-flow synthesis methods that enhance efficiency and yield. For instance, a study reported a continuous-flow strategy that achieved a yield of 76.6% with 99% purity for an essential intermediate of dezocine.
Molecular Structure Analysis
Dezocine has the molecular formula C16H23NO and a molar mass of approximately 245.366 g/mol. Its structure features a primary amine group, which is relatively rare among opioids. The compound exhibits a complex three-dimensional arrangement that contributes to its pharmacological properties.
The structural representation includes:
A bicyclic system characteristic of benzomorphan derivatives.
A methoxy group at the 7-position.
A pentyl chain that plays a crucial role in receptor binding affinity.
The stereochemistry of dezocine is significant; it exists primarily as the (−)-isomer, which has been shown to be more potent than its counterparts.
Chemical Reactions Analysis
Dezocine participates in various chemical reactions typical for opioid compounds:
Receptor Binding: Dezocine acts on multiple opioid receptors (μ, κ, and δ). Its binding affinities are:
μ-opioid receptor: Ki=1.46 nM
κ-opioid receptor: Ki=22.01 nM
δ-opioid receptor: Ki=398.6 nM.
Metabolism: Dezocine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain some analgesic activity.
Analgesic Activity: In vivo studies indicate that dezocine exhibits greater antinociceptive potency than morphine while producing fewer side effects such as respiratory depression.
Mechanism of Action
Dezocine functions as a mixed agonist-antagonist at opioid receptors:
It activates the μ-opioid receptor while also acting as an antagonist at certain conditions.
Its action leads to G protein signaling without activating the β-arrestin pathway, which may explain its reduced side effects compared to traditional opioids.
Additionally, dezocine has been identified as a serotonin-norepinephrine reuptake inhibitor (SNRI), contributing to its analgesic effects through mechanisms beyond opioid receptor activation.
Physical and Chemical Properties Analysis
Dezocine exhibits several notable physical and chemical properties:
Appearance: Pale white crystalline powder.
Solubility: Soluble in water at concentrations up to 20 mg/mL.
pH: A 2% solution has a pH of approximately 4.6.
Half-Life: The elimination half-life is around 2.2 hours following intravenous administration.
These properties influence its formulation and administration routes (intravenous infusion or intramuscular injection).
Applications
Dezocine's applications are primarily in the medical field:
Pain Management: It is employed for moderate to severe pain relief in postoperative settings and for cancer-related pain management.
Research Applications: Recent studies indicate potential antitumor effects through inhibition of DNA synthesis in cancer cell lines.
Pharmacological Research: Ongoing investigations into its unique receptor interactions may lead to new therapeutic uses or formulations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.